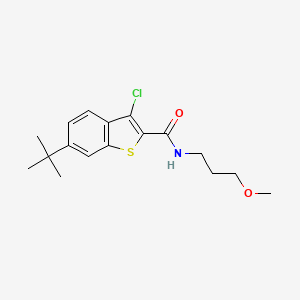

6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide

CAS No.:

Cat. No.: VC16378664

Molecular Formula: C17H22ClNO2S

Molecular Weight: 339.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H22ClNO2S |

|---|---|

| Molecular Weight | 339.9 g/mol |

| IUPAC Name | 6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide |

| Standard InChI | InChI=1S/C17H22ClNO2S/c1-17(2,3)11-6-7-12-13(10-11)22-15(14(12)18)16(20)19-8-5-9-21-4/h6-7,10H,5,8-9H2,1-4H3,(H,19,20) |

| Standard InChI Key | UUGLCZXUIZCNCG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)NCCCOC)Cl |

Introduction

6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide is a compound belonging to the benzothiophene derivatives class. These compounds are known for their diverse biological activities, including potential anti-cancer and anti-inflammatory properties. The molecular formula of this specific compound is not explicitly provided in the available literature, but its molecular weight is approximately 339.9 g/mol for a closely related compound, 3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide.

Biological Activities and Potential Applications

Benzothiophene derivatives are studied for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The mechanism of action typically involves interaction with biological targets such as enzymes or receptors. While specific data on 6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide may be limited, related compounds have shown promise in various scientific fields.

Synthesis Methods

-

Electrophilic Substitution Reactions: Commonly used for synthesizing benzothiophene derivatives.

-

Aryne Chemistry: Involves o-silylaryl triflates reacting with alkynyl sulfides.

Biological Evaluation

-

Anti-Cancer and Anti-Inflammatory Activities: Potential therapeutic applications based on the class of compounds.

-

Mechanism of Action: Typically involves interaction with enzymes or receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume